3,6-Bis(3,5-dimethylphenyl)piperazine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

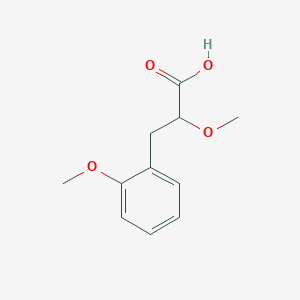

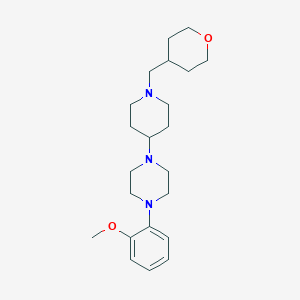

3,6-Bis(3,5-dimethylphenyl)piperazine-2,5-dione is a small molecule with a piperazine ring structure. It’s a derivative of piperazine-2,5-dione, which is an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities .

Synthesis Analysis

A post-Ugi cascade reaction has been used to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .Molecular Structure Analysis

The molecular formula of this compound is C20H22N2O2. It’s a derivative of piperazine-2,5-dione, which is a six-membered ring with two nitrogen atoms at positions 1 and 4 .Chemical Reactions Analysis

The piperazine-2,5-dione pharmacophore is an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities . Therefore, a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded .科学的研究の応用

Piperazine Derivatives in Drug Development

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs due to its presence in a plethora of well-known drugs with various therapeutic uses. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus leads to a notable difference in the medicinal potential of the resultant molecules. This flexibility makes piperazines a crucial building block in drug discovery for various diseases, advocating further therapeutic investigations on this motif (Rathi et al., 2016).

Antimicrobial and Antituberculosis Activity

Piperazine and its analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a vital building block in developing potent anti-TB molecules, demonstrating the potential for creating safer, selective, and cost-effective anti-mycobacterial agents. The review emphasizes the importance of piperazine-based molecular designs in addressing gaps and exploiting reported strategies in anti-TB drug development (Girase et al., 2020).

Antineoplastic Agents

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential antineoplastic agents demonstrates the piperazine derivatives' role in cancer treatment. These compounds have shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs, highlighting their significance in drug development for cancer treatment (Hossain et al., 2020).

Neuropharmacology and Anxiolytic-like Activity

Piperazine derivatives have been investigated for their anxiolytic-like, antidepressant, nootropic, and antinociceptive activities in animal models, as well as their antioxidant capacity in in vitro tests. Such research underscores the versatility of piperazine derivatives in developing drugs targeting the central nervous system, including potential treatments for anxiety-related disorders (Strub et al., 2016).

作用機序

特性

IUPAC Name |

3,6-bis(3,5-dimethylphenyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-11-5-12(2)8-15(7-11)17-19(23)22-18(20(24)21-17)16-9-13(3)6-14(4)10-16/h5-10,17-18H,1-4H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARDSIXFMTXCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2C(=O)NC(C(=O)N2)C3=CC(=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)

![1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2695352.png)

methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)

![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)

![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)